ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate molecular weight and formula
ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate
This guide provides a comprehensive overview of ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its molecular properties, a plausible synthetic route with mechanistic insights, and methods for its analytical characterization. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Molecular Attributes
Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate is a disubstituted 1,2,4-oxadiazole, a class of five-membered heterocyclic compounds known for their wide range of biological activities.[1][2] The core structure consists of a 1,2,4-oxadiazole ring with an ethyl carboxylate group at the 3-position and a benzyl group at the 5-position.
Molecular Formula and Weight
The fundamental physicochemical properties of the title compound are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate |
Structural Representation
The two-dimensional structure of ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate is depicted below:
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acylated amidoxime. A reliable method for preparing ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate proceeds via a two-step sequence starting from commercially available reagents. This approach is favored for its efficiency and the mild conditions employed.
Proposed Synthetic Pathway
The synthesis can be logically divided into the formation of an intermediate amidoxime followed by a cyclization step.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of N'-hydroxy-2-phenylethanimidamide (Phenylacetamidoxime)
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To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), an equivalent amount of a base (e.g., sodium hydroxide) is added at room temperature.
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Phenylacetonitrile is then added to the reaction mixture.
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The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization.
Causality: The initial reaction between hydroxylamine and a nitrile is a well-established method for the synthesis of amidoximes. The choice of a basic catalyst is to generate the free hydroxylamine base, which is the active nucleophile.
Step 2: Synthesis of Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate
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The N'-hydroxy-2-phenylethanimidamide obtained from Step 1 is dissolved in a non-polar aprotic solvent (e.g., dichloromethane or toluene) containing a non-nucleophilic base (e.g., pyridine or triethylamine).
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The solution is cooled in an ice bath, and ethyl oxalyl chloride is added dropwise with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
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Once the reaction is complete, the mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
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The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Trustworthiness: This protocol is self-validating as the formation of the 1,2,4-oxadiazole ring is a thermodynamically favorable process. The acylation of the amidoxime followed by thermal cyclization is a robust and widely used method for the synthesis of this class of compounds.[1]
Analytical Characterization
To confirm the identity and purity of the synthesized ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate, a combination of spectroscopic techniques should be employed.
Spectroscopic and Chromatographic Workflow
The following workflow ensures a comprehensive analysis of the final product.
Caption: A standard workflow for the purification and characterization of the title compound.
Expected Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons of the benzyl group (a multiplet).
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the ethyl group carbons, the benzylic carbon, and the aromatic carbons.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 232.24.
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Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the oxadiazole ring, and C-H stretching of the aromatic and aliphatic groups.
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the benzyl and ethyl carboxylate moieties in ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate provides opportunities for further functionalization to modulate its pharmacokinetic and pharmacodynamic properties. This makes it a valuable building block for the synthesis of novel therapeutic agents. For instance, similar oxadiazole derivatives have been investigated as inhibitors for various enzymes.[3]
Conclusion
This technical guide has provided a detailed overview of ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate, including its fundamental molecular properties, a robust synthetic strategy, and a comprehensive analytical workflow. The information presented herein serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for potential therapeutic applications. The versatility of the 1,2,4-oxadiazole core, combined with the specific substitution pattern of the title compound, underscores its potential as a key intermediate in the development of new chemical entities.
References
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PubChem. Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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PubChemLite. 5-phenyl-[4][5][6]oxadiazole-3-carboxylic acid ethyl ester. [Link]
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M. M. Krayushkin, et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2306–2314. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Khan, I., et al. (2017). Synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) Acetamides as Antibacterial and Acetyl Cholinesterase Inhibitors. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1743-1751. [Link]
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